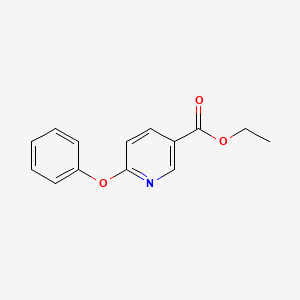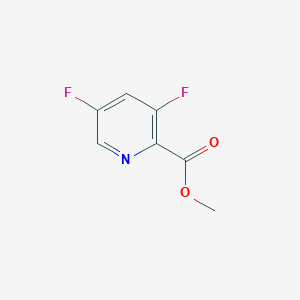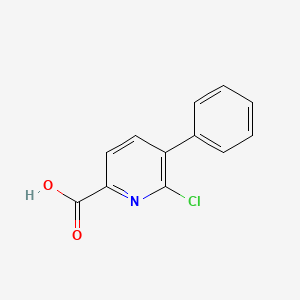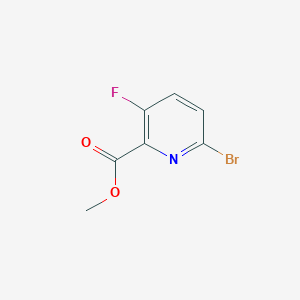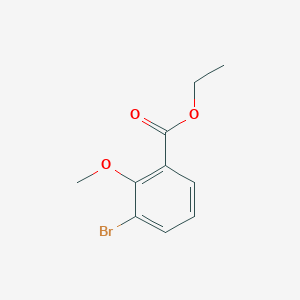
Ethyl 3-bromo-2-methoxybenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-2-methoxybenzoate is a chemical compound with the molecular formula C10H11BrO3 . It has an average mass of 259.096 Da and a monoisotopic mass of 257.989136 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H11BrO3/c1-3-14-10(12)8-5-4-6-9(7-8)13-2/h4-6H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule .
Applications De Recherche Scientifique
1. Role in Synthesis of Quinazolino-benzothiazoles
Ethyl 3-bromo-2-methoxybenzoate is used in synthesizing quinazolino-benzothiazoles, which have shown significant anticonvulsant activities in experimental studies. These compounds have been found effective against tonic seizures (induced by Maximal Electro Shock) and clonic seizures (induced by PTZ) without demonstrating neurotoxicity or hepatotoxicity (Ugale et al., 2012).
2. Synthesis of Triazoloquinolines
This compound is also involved in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a key step in producing triazoloquinolines. These compounds have diverse applications in chemical research (Pokhodylo & Obushak, 2019).
3. Creation of Anacardic Acids
This compound is used in the synthesis of anacardic acids, derived from plants of the Anacardiaceae family. Anacardic acids have significant biological properties and are used in various pharmaceutical applications (Satoh et al., 2001).
4. Development of 2-Bromo-3-hydroxybenzoate Derivatives
It is a precursor in the development of 2-bromo-3-hydroxybenzoate derivatives, which are crucial in Pd-catalyzed cross-coupling reactions. These reactions are essential in organic synthesis and pharmaceuticals (Shinohara et al., 2014).
5. Research on Supramolecular Interactions
This compound assists in studying supramolecular interactions mediated by bromine atoms in the structures of anisole derivatives. This research provides insights into molecular structures and their behavior in various chemical environments (Nestler, Schwarzer & Gruber, 2018).
6. Synthesis of Bromophenol Derivatives
This compound is used in synthesizing bromophenol derivatives from marine algae, showing potent scavenging activity against radicals. These compounds have potential applications in food and pharmaceuticals as natural antioxidants (Li et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 3-bromo-2-methoxybenzoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. It typically undergoes nucleophilic substitution reactions, where a nucleophile replaces a leaving group . In the case of this compound, the bromine atom acts as the leaving group . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transformation of the benzylic position. The compound can participate in free radical reactions, leading to the formation of new compounds . These reactions can have downstream effects on various biochemical processes, including the synthesis of other organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. By participating in reactions at the benzylic position, it can influence the structure and function of other organic compounds . This can lead to changes in cellular processes, potentially impacting the overall function of the organism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other compounds can also impact its reactivity and stability.
Analyse Biochimique
Biochemical Properties
Ethyl 3-bromo-2-methoxybenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The bromine atom in the compound can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards certain proteins. Additionally, the methoxy group can engage in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound has been found to inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. This can result in changes in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, acting as an inhibitor or activator depending on the context. For instance, it can inhibit esterases by occupying the catalytic site and preventing substrate access. Additionally, the bromine atom can form halogen bonds with amino acid residues in proteins, stabilizing the binding interaction. These molecular interactions can lead to changes in enzyme activity and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3-bromo-2-methoxybenzoic acid and ethanol. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. It is important to carefully control the dosage to avoid adverse effects in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to 3-bromo-2-methoxybenzoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that hydrolyze ester bonds. The resulting 3-bromo-2-methoxybenzoic acid can further undergo metabolic transformations, including conjugation reactions that enhance its solubility and facilitate excretion. These metabolic pathways are crucial for the compound’s clearance from the body and its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through interactions with targeting signals or post-translational modifications. These localization patterns are important for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
ethyl 3-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJKWQJEAOPVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673255 | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106304-74-8 | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1106304-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
